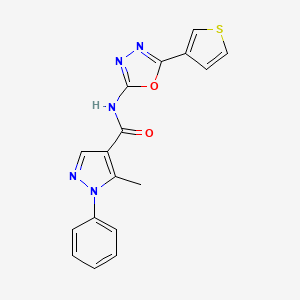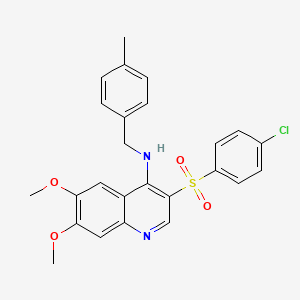
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that include various functional groups such as fluorophenoxy, indolyl, and acetamide, known for their potential bioactivity. Research in this domain often targets the synthesis of novel compounds for exploring their biological activities or physical and chemical properties.
Synthesis Analysis
Research on similar compounds involves multi-step synthetic processes starting from primary compounds, employing reagents like 3-fluoro-4-cyanophenol or diiodomethane-d(2) for fluorination, and using conditions such as elemental analysis, IR, and NMR for characterization (Yang Man-li, 2008).
Molecular Structure Analysis
Molecular structure analysis typically involves techniques like single-crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy to elucidate the compound's arrangement and confirm its identity. For instance, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was characterized by X-ray crystallography, demonstrating hydrogen-bonding interactions stabilizing the crystal structure (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Chemical reactions often explored include nucleophilic substitution reactions, amidification, and hydrolysis under controlled conditions. These reactions are pivotal for modifying the compound's chemical structure to enhance its bioactivity or to study its reactivity (Yu-ya Nakai et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are examined using techniques like X-ray crystallography and spectroscopic methods. These properties are crucial for understanding the compound's behavior in different environments and for its formulation (G. Sharma et al., 2018).
Scientific Research Applications
Synthesis and Characterization
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide, due to its structural complexity, finds relevance in the synthesis and characterization of novel compounds with potential bioactive properties. For instance, studies on related compounds demonstrate the chemoselective acetylation processes for synthesizing intermediates for antimalarial drugs, showcasing the importance of similar compounds in drug synthesis (Magadum & Yadav, 2018). Furthermore, the synthesis of amino acid ester derivatives containing fluorouracil, similar in manipulation of functional groups, highlights the compound's potential in creating antitumor agents (Xiong et al., 2009).
Photoreactions and Photodegradation
The photoreactions of related structures, such as flutamide, in various solvents without cage-forming compounds, shed light on the photochemical behavior of fluorophenoxy compounds. These studies reveal different pathways of photodegradation and the formation of radicals, providing insights into the stability and reactivity of similar compounds under light exposure (Watanabe et al., 2015).
Antitumor and Antimicrobial Applications
The synthesis and evaluation of novel compounds for antitumor and antimicrobial activities are crucial areas of research. For example, glycine derivatives containing fluorouracil demonstrate significant in vitro antitumor effects, indicating the potential therapeutic applications of compounds with similar structures (Yun-jun, 2011). Additionally, compounds like 2-(4-chloro-3-methylphenoxy)acetohydrazide and its derivatives have been explored for their antibacterial and antifungal activities, underlining the broader scope of bioactive applications for similar fluorophenoxy acetamide compounds (Fuloria et al., 2009).
Environmental and Safety Assessments
The environmental behavior and safety profile of chemically related compounds, such as chloroacetamide herbicides, offer insights into the ecological and toxicological implications of using such compounds. Studies on their metabolism in human and rat liver microsomes provide critical data on the biotransformation and potential risks associated with their use, which could be extrapolated to assess the safety of similar fluorophenoxy compounds (Coleman et al., 2000).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)11-21-19(24)12-25-18-5-3-2-4-15(18)20/h2-10,17,23H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVIZHYOTYYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)

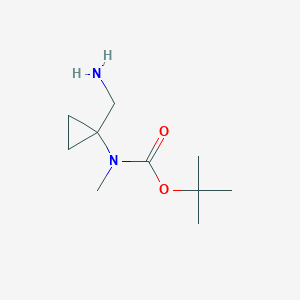
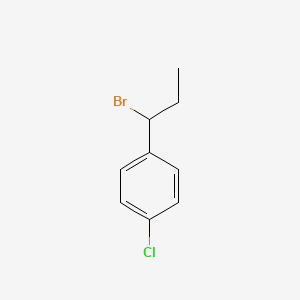
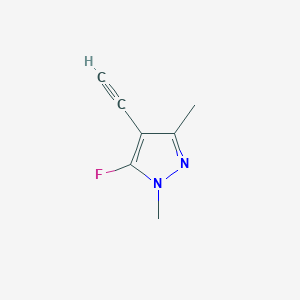
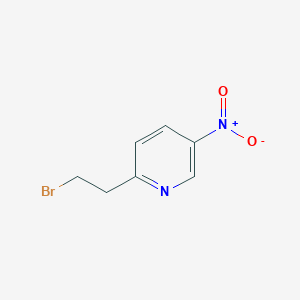

![N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2494468.png)
